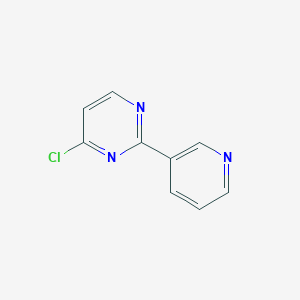

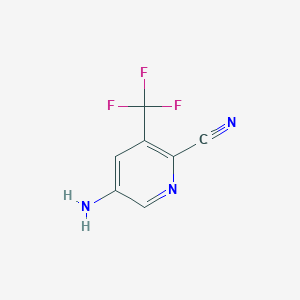

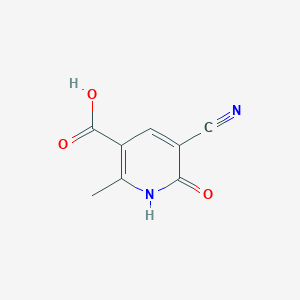

4-Chloro-2-(pyridin-3-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the functionalization of dichloropyrimidine precursors. For instance, an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles starts from 2,4-dichloropyrimidine, utilizing a regioselective Sonogashira coupling followed by nucleophilic substitution to yield pyrimidinylalkyne derivatives, which are then oxidized to form the desired imidazoles . Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are prepared through a double cross-coupling reaction between 2,4-dichloro-6-methylpyrimidine and 2-(tributylstannyl)pyridine, followed by aldol condensation . These methods highlight the versatility of pyrimidine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR and FT-Raman. For example, the vibrational spectral analysis of a chemotherapeutic pyrimidine derivative was carried out using these techniques, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their application in drug design. The synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate for anticancer drugs, involves nucleophilic substitution and coupling reactions . The reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The study of these properties is essential for the development of new pharmaceuticals. For instance, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were investigated, revealing solvatochromic behavior and the potential for use as pH sensors . Additionally, the interaction of a pyrimidine derivative with DNA was studied, suggesting a groove mode of binding via hydrogen bonds .

科学的研究の応用

1. Anti-Inflammatory Applications

- Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature. One such method involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

2. Antioxidant and Anticancer Applications

- Summary of Application: Certain pyrimidine derivatives have been found to possess antioxidant and anticancer activities. They have been evaluated as novel lipoxygenase (LOX) inhibitors, with potential antioxidant and anticancer activity .

- Methods of Application: The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β -unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .

- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione. The compounds do not interact significantly with DPPH but strongly inhibit lipid peroxidation .

3. Blood Glucose Reduction Applications

- Summary of Application: Certain pyrimidine compounds have been found to be effective in reducing blood glucose levels, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, which could be beneficial in the treatment of conditions such as hyperglycemia, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Anti-HIV Applications

- Summary of Application: Pyrimidine is present in drugs used as anti-HIV agents .

- Results or Outcomes: The compounds were found to be effective in the treatment of HIV .

5. Antibacterial Applications

- Summary of Application: Certain pyrimidine compounds are used as antibiotics .

- Results or Outcomes: The compounds were found to be effective in the treatment against bacterial diseases .

6. Antihypertensive Applications

- Summary of Application: Certain pyrimidine compounds are used as antihypertensive agents .

- Results or Outcomes: The compounds were found to be effective in the treatment of hypertension .

7. Treatment of Rheumatoid Arthritis

- Summary of Application: 4-Chloro-2-(pyridin-3-yl)pyrimidine is an important pharmaceutical intermediate used in the production of Tofacitinib, a drug used for the treatment of moderate to severe rheumatoid arthritis in adult patients who are intolerant or have an inadequate response to Methotrexate .

- Results or Outcomes: The compounds were found to be effective in the treatment of rheumatoid arthritis .

8. Antimicrobial Applications

- Summary of Application: 4-Chloro-2-(pyridin-3-yl)pyrimidine is also used in the development of various antimicrobial drugs .

- Results or Outcomes: The compounds were found to be effective in the treatment against microbial diseases .

9. Antitumor Applications

将来の方向性

特性

IUPAC Name |

4-chloro-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTPNLHGLRPHBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544532 |

Source

|

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(pyridin-3-yl)pyrimidine | |

CAS RN |

97603-39-9 |

Source

|

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)